molecular formula C48H74O15 B12816532 5-O-demethyl-22,23-dihydro-28-hydroxy-Avermectin A1a

5-O-demethyl-22,23-dihydro-28-hydroxy-Avermectin A1a

Cat. No.: B12816532
M. Wt: 891.1 g/mol
InChI Key: RLNMDGFQWNQJFT-HATZWMPFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-O-demethyl-22,23-dihydro-28-hydroxy-Avermectin A1a is a derivative of Avermectin, a group of macrocyclic lactone compounds. These compounds are known for their potent antiparasitic properties and are widely used in veterinary and human medicine. The compound is a degradation product of Avermectin B1a and has been studied for its various biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-O-demethyl-22,23-dihydro-28-hydroxy-Avermectin A1a involves the selective demethylation and reduction of Avermectin B1a. The process typically includes:

    Demethylation: Using reagents like boron tribromide (BBr3) or lithium aluminum hydride (LiAlH4) to remove the methyl group.

    Reduction: Employing hydrogenation techniques with catalysts such as palladium on carbon (Pd/C) to achieve the dihydro form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

Chemical Reactions Analysis

Types of Reactions

5-O-demethyl-22,23-dihydro-28-hydroxy-Avermectin A1a undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) to introduce additional oxygen functionalities.

    Reduction: Employing reducing agents such as sodium borohydride (NaBH4) for further hydrogenation.

    Substitution: Reacting with halogens or other nucleophiles to replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Halogens like chlorine (Cl2) or bromine (Br2) in the presence of catalysts.

Major Products

The major products formed from these reactions include various hydroxylated, halogenated, and reduced derivatives of the original compound .

Scientific Research Applications

5-O-demethyl-22,23-dihydro-28-hydroxy-Avermectin A1a has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying macrocyclic lactones and their reactivity.

    Biology: Investigated for its effects on nematodes and arthropods, providing insights into antiparasitic mechanisms.

    Medicine: Explored for its potential antiviral and anticancer properties, including activity against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2).

    Industry: Utilized in the development of new antiparasitic drugs and formulations.

Mechanism of Action

The compound exerts its effects primarily by binding to glutamate-gated chloride channels in nematode neurons and muscle cells. This binding induces irreversible channel opening, leading to hyperpolarization and paralysis of the parasite. The molecular targets include specific chloride channels, and the pathways involved are related to neurotransmission and muscle contraction .

Comparison with Similar Compounds

Similar Compounds

    Avermectin B1a: The parent compound with similar antiparasitic properties.

    Ivermectin: A widely used derivative with a broader spectrum of activity.

    Milbemycin: Another macrocyclic lactone with similar mechanisms of action.

Uniqueness

5-O-demethyl-22,23-dihydro-28-hydroxy-Avermectin A1a is unique due to its specific modifications, which enhance its biological activity and reduce toxicity compared to its parent compound. Its selective demethylation and reduction provide distinct pharmacological properties, making it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula

C48H74O15

Molecular Weight

891.1 g/mol

IUPAC Name

(1R,4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,20R,21R,24S)-6'-[(2S)-butan-2-yl]-18,21,24-trihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

InChI

InChI=1S/C48H74O15/c1-11-24(2)42-27(5)17-18-47(63-42)23-32-20-31(62-47)16-15-26(4)41(59-38-22-36(55-10)43(30(8)57-38)60-37-21-35(54-9)40(50)29(7)56-37)25(3)13-12-14-33-45(51)61-44-39(49)28(6)19-34(46(52)58-32)48(33,44)53/h12-15,19,24-25,27,29-32,34-45,49-51,53H,11,16-18,20-23H2,1-10H3/b13-12-,26-15-,33-14?/t24-,25-,27-,29-,30-,31+,32-,34-,35-,36-,37-,38-,39+,40-,41-,42+,43-,44+,45?,47+,48+/m0/s1

InChI Key

RLNMDGFQWNQJFT-HATZWMPFSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\[C@H]([C@H](/C=C\C=C4C(O[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)/C)C

Canonical SMILES

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4C(OC5C4(C(C=C(C5O)C)C(=O)O3)O)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C

Origin of Product

United States

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